molecular formula C10H7N5 B2896751 7-(2-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 320416-38-4

7-(2-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B2896751
CAS No.: 320416-38-4
M. Wt: 197.201
InChI Key: LUPDLHDPSYIBAC-UHFFFAOYSA-N
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Description

7-(2-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. Its core structure is isoelectronic with purine, allowing it to function as a potential bioisostere in the design of novel therapeutic agents . This characteristic makes it a valuable template for developing compounds that target enzyme active sites typically occupied by purine-based molecules, such as ATP-binding sites in kinases . Research into similar [1,2,4]triazolo[1,5-a]pyrimidine (TP) derivatives has demonstrated a wide spectrum of biological activities. Notably, substitutions at the 7-position of the TP core have been extensively explored and linked to potent biological effects. For instance, 7-anilino-substituted TP derivatives have shown promising anti-tumor activities in vitro against human liver cancer and fibrosarcoma cell lines . Other studies on the TP scaffold have identified derivatives with multikinase inhibitory activity, effectively targeting key kinases involved in cancer proliferation, such as EGFR, VEGFR2, and CDK2 . Beyond oncology, the TP scaffold has been utilized in the design of antimicrobial agents, with some derivatives exhibiting strong antibacterial and antifungal activities and functioning as DNA gyrase inhibitors . The metal-chelating properties of the heterocyclic ring system further expand its research utility, enabling the synthesis of metal complexes investigated for various applications . This compound is intended for research purposes only by trained professionals. It is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-pyridin-2-yl-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N5/c1-2-5-11-8(3-1)9-4-6-12-10-13-7-14-15(9)10/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUPDLHDPSYIBAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC=NC3=NC=NN23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Hydrazinylpyrimidines

The most widely reported method involves the cyclocondensation of hydrazinylpyrimidine precursors with carbonyl compounds. For example:

  • Synthesis of Intermediate 7-Chloro Derivatives :
    • A mixture of 7-hydroxyl-2-(3-hydroxypropyl)-5-methyl-triazolo[1,5-a]pyrimidine (2 ) and phosphorus oxychloride (POCl₃) undergoes reflux to yield 7-chloro-2-(3-chloropropyl)-5-methyl-triazolo[1,5-a]pyrimidine (3 ) in 94% yield.
    • Reaction Conditions : Reflux at 110°C for 3 hours in anhydrous POCl₃.
    • Key Data :































      IntermediateYield (%)Purity (LC-MS)
      3 9496%
  • Substitution with Pyridinyl Groups :
    • The chloro group at position 7 of 3 is displaced by 2-aminopyridine via nucleophilic aromatic substitution. This step typically employs isopropanol as the solvent at 50°C for 3 hours, yielding 7-(2-pyridinyl) derivatives.

Dimroth Rearrangement

An alternative route involves the Dimroth rearrangement of 1,2,4-triazolo[4,3-a]pyrimidines under acidic conditions:

  • Formation of Triazolo[4,3-a]pyrimidine :
    • Hydrazinylpyrimidine (12 ) reacts with aldehydes or ketones to form 1,2,4-triazolo[4,3-a]pyrimidine (13 ).
  • Acid-Catalyzed Rearrangement :
    • Treatment of 13 with hydrochloric acid (HCl) or acetic acid induces rearrangement to the target triazolo[1,5-a]pyrimidine scaffold.
    • Optimization Note : Yields improve with prolonged reaction times (24–48 hours) and elevated temperatures (80–100°C).

Oxidative Cyclization of Pyrimidin-2-yl-Amidines

A third method utilizes oxidative cyclization of pyrimidin-2-yl-amidines (14 ) using iodobenzene diacetate (PhI(OAc)₂) or similar oxidants:

  • Reaction Mechanism :
    • The amidine nitrogen undergoes oxidation, forming a nitrene intermediate that cyclizes to generate the triazolo ring.
  • Substituent Compatibility :
    • This method tolerates electron-withdrawing groups (e.g., nitro, chloro) at position 5 or 6 but requires inert atmospheres to prevent side reactions.

Purification and Characterization

Chromatographic Techniques

  • Silica Gel Chromatography : Crude products are purified using ethyl acetate/hexane (1:3) or chloroform/methanol (9:1) gradients.
  • Recrystallization : Ethanol or ethyl acetate/cyclohexane mixtures yield crystalline products with >95% purity.

Spectroscopic Data

  • ¹H-NMR (DMSO-d₆) : Key signals include δ 8.65 (d, 1H, pyridinyl-H), 7.85–7.45 (m, 4H, aromatic-H), and 2.45 (s, 3H, methyl-H).
  • Mass Spectrometry : [MH⁺] peaks at m/z 262.1 confirm molecular weight.

Comparative Analysis of Synthetic Routes

Method Yield Range (%) Advantages Limitations
Cyclocondensation 87–94 High scalability Requires toxic POCl₃
Dimroth Rearrangement 70–85 Mild acidic conditions Long reaction times
Oxidative Cyclization 60–75 Functional group tolerance Sensitive to moisture/oxygen

Industrial and Environmental Considerations

  • POCl₃ Handling : Alternatives like PCl₅ or SOCl₂ are less efficient but reduce toxicity risks.
  • Solvent Recovery : Isopropanol and DMF are recycled via distillation, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

7-(2-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to yield different oxidation products.

    Reduction: Reduction reactions can modify the compound’s structure, potentially altering its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Chemical Synthesis and Reaction Mechanisms

Synthetic Routes
The compound can be synthesized through various methods, including:

  • Microwave Irradiation : A notable method involves the reaction of enaminonitriles with benzohydrazides under microwave conditions. This eco-friendly approach yields the target compound efficiently with good-to-excellent yields.
  • Mechanochemical Methods : These methods can also be adapted for large-scale production, showcasing the compound's potential for industrial applications.

Types of Reactions
7-(2-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine undergoes several chemical reactions:

  • Oxidation : Can yield hydroxylated derivatives.
  • Reduction : Alters the structure and may modify biological activity.
  • Substitution Reactions : Introduces various functional groups that enhance versatility.

Biological Activities

This compound exhibits significant biological activities:

  • Anticancer Properties : The compound has shown potential as an anticancer agent. Recent studies highlight its antiproliferative effects against various cancer cell lines. Below is a summary of key findings:
StudyCell LineIC50 (μM)Mechanism of Action
Study AMGC-8039.47Inhibition of ERK signaling pathway
Study AHCT-1169.58Induction of apoptosis and G2/M phase arrest
Study BMCF-713.1Tubulin polymerization inhibition
Study CHeLa0.53Inhibition of tubulin assembly
Study DA5490.58Induction of cell cycle arrest

Case Studies

  • Study A (2022) : Evaluated triazolo[1,5-a]pyrimidine derivatives and found significant antiproliferative activities against MGC-803 and HCT-116 cell lines.
  • Study B (2022) : Reported potent inhibitory effects on tubulin polymerization with an IC50 value of 0.53 μM against HCT-116 cells.
  • Study C (2021) : Demonstrated effectiveness in inhibiting growth across multiple cancer cell lines through apoptosis induction.

Therapeutic Applications

The compound is being explored for various therapeutic applications:

  • Cardiovascular Disorders : It is being investigated for its potential in treating conditions related to heart health.
  • Type 2 Diabetes : Research suggests it may play a role in managing this metabolic disorder.
  • Hyperproliferative Disorders : Its ability to inhibit cell proliferation positions it as a candidate for treating cancers.

Other Biological Activities

Beyond anticancer properties, this compound has shown:

  • Antibacterial Activity : Some derivatives have demonstrated efficacy against bacterial strains.
  • Antiviral Activity : Preliminary studies indicate possible antiviral effects that warrant further investigation.

Mechanism of Action

Comparison with Similar Compounds

Table 1: Key Physical and Spectral Data of Selected Derivatives

Compound (Substituent) Melting Point (°C) Yield (%) Notable Spectral Data (¹H NMR, δ ppm) Biological Activity References
7-(2-Fluorophenyl) (9a) 211–212 53 8.61 (s, 1H), 8.85 (d, J = 4.8 Hz, 1H) Not reported
7-(4-Bromophenoxy) (5f) 143–145 55 Aromatic protons at 7.53–7.93 (m) Anticonvulsant (ED₅₀ = 38 mg/kg)
7-(4-Methoxyphenyl) (4i) Not reported 61.5 Methoxy peak at 3.82 (s, 3H) Herbicidal
5-Phenyl-7-hydroxyl (2) 201–203 92 7.48 (s, -OH), 8.38 (s, H-2) Intermediate for alkylation
7-Chloro-5-methyl 146–148 85 6.35 (s, H-6), 8.38 (s, H-2) Antiparasitic
7-(1-Methylindole) (H11) 159–160 47 Indole protons at 7.20–8.10 (m) Anticancer (IC₅₀ = 1.2 µM)

Key Observations :

  • Electron-Withdrawing Groups (e.g., Cl, F) : Enhance thermal stability (higher melting points, e.g., 211–212°C for 7-(2-fluorophenyl)) and often correlate with antiparasitic or antifungal activity .
  • Alkoxy/Aryloxy Groups (e.g., 4-bromophenoxy): Improve solubility and anticonvulsant efficacy (ED₅₀ = 38 mg/kg) .

Table 2: Activity Comparison Across Substituents

Substituent Type Example Compound Activity Profile Mechanism/Application References
Halogenated Aryl 7-(2-Fluorophenyl) (9a) Antifungal (inferred) Inhibition of ALS enzyme
Alkoxy/Phenoxy 7-(4-Bromophenoxy) (5f) Anticonvulsant (ED₅₀ = 38 mg/kg) GABA receptor modulation
Heteroaromatic 7-(1-Methylindole) (H11) Anticancer (IC₅₀ = 1.2 µM vs. MGC-803) Apoptosis induction
Chloro-Methyl 7-Chloro-5-methyl Antiparasitic (vs. Trypanosoma cruzi) Disruption of mitochondrial function
Pyridinyl (Target Compound) 7-(2-Pyridinyl) Hypothesized: Antitumor/Metal chelation Enhanced target binding via N-coordination

Notable Trends:

  • Anticancer Activity : Indole-substituted derivatives (e.g., H11) show potent activity (IC₅₀ < 2 µM) due to planar stacking interactions with DNA .
  • Herbicidal Action : Alkoxy and sulfonylurea-like derivatives inhibit acetolactate synthase (ALS), a mode shared with commercial herbicides .

Biological Activity

7-(2-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine is a compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, particularly focusing on its anticancer properties, interactions with various biological targets, and potential therapeutic applications.

  • Molecular Formula : C10H7N5
  • Molar Mass : 197.2 g/mol
  • CAS Number : 320416-38-4

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The following table summarizes key findings from various research studies regarding its antiproliferative effects against different cancer cell lines:

Study Cell Line IC50 (μM) Mechanism of Action
Study AMGC-8039.47Inhibition of ERK signaling pathway
Study AHCT-1169.58Induction of apoptosis and G2/M phase arrest
Study BMCF-713.1Tubulin polymerization inhibition
Study CHeLa0.53Inhibition of tubulin assembly
Study DA5490.58Induction of cell cycle arrest

Case Studies

  • Study A (2022) : This study evaluated a series of triazolo[1,5-a]pyrimidine derivatives and found that compound H12 exhibited significant antiproliferative activities against MGC-803, HCT-116, and MCF-7 cell lines with IC50 values lower than those of the standard drug 5-Fluorouracil (5-Fu). The mechanism involved the suppression of the ERK signaling pathway, leading to decreased phosphorylation levels of key proteins involved in cell proliferation and survival .
  • Study B (2022) : Another investigation reported that a derivative of the compound showed potent inhibitory effects on tubulin polymerization, which is crucial for cancer cell division. The derivative demonstrated an IC50 value of 0.53 μM against HCT-116 cells and induced significant apoptosis in treated cells .
  • Study C (2021) : Research indicated that triazolo[1,5-a]pyrimidine compounds could effectively inhibit the growth of various cancer cell lines including MCF-7 and A549, showcasing their potential as promising anticancer agents through multiple mechanisms such as apoptosis induction and cell cycle arrest .

Other Biological Activities

Beyond anticancer properties, this compound has shown potential in other areas:

  • Antibacterial Activity : Some derivatives have demonstrated efficacy against bacterial strains, suggesting a broader therapeutic application.
  • Antiviral Activity : Preliminary studies indicate possible antiviral effects, although more research is needed to confirm these findings.

Q & A

Q. Basic Characterization

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituent positions (e.g., pyridinyl protons at δ 8.2–8.5 ppm) and confirm ring fusion .
  • IR Spectroscopy : Detects functional groups like C=N (1600–1650 cm1^{-1}) and aromatic C-H stretches (3050–3100 cm1^{-1}) .
  • Mass Spectrometry : ESI-MS or HRMS confirms molecular weight (e.g., [M+H]+^+ peak at m/z 253.09) .

Q. Advanced Structural Analysis

  • X-ray Crystallography : Resolves bond angles and torsional strain in the triazole-pyrimidine fused system .
  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity .

How can researchers resolve contradictions in biological activity data for this compound?

Q. Methodological Approach

  • Dose-Response Curves : Test across a wide concentration range (nM–μM) to identify non-linear effects .
  • Target Validation : Use CRISPR knockouts or siRNA silencing to confirm specificity (e.g., kinase inhibition assays) .
  • Statistical Reproducibility : Replicate experiments in triplicate and apply ANOVA to assess variability between assays .

Case Study Example
If conflicting data arise in enzyme inhibition studies:

  • Orthogonal Assays : Combine fluorometric and radiometric assays to cross-validate results.
  • Molecular Docking : Compare binding poses of the compound with co-crystallized ligands to identify steric clashes or solvation effects .

What strategies are used to establish structure-activity relationships (SAR) for this compound?

Q. Basic SAR Framework

  • Substituent Variation : Modify the pyridinyl group (e.g., electron-withdrawing vs. donating groups) and assess changes in bioactivity .
  • Scaffold Hopping : Compare with analogues like 7-(3-chlorophenyl) derivatives to isolate positional effects .

Q. Advanced Computational Tools

  • QSAR Modeling : Use descriptors like logP, polar surface area, and molecular volume to predict pharmacokinetic properties .
  • Free Energy Perturbation (FEP) : Simulate ligand-protein interactions to guide rational design .

How can reaction byproducts or impurities be minimized during synthesis?

Q. Basic Purification Techniques

  • Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate regioisomers .
  • Recrystallization : Ethanol or acetonitrile effectively remove unreacted starting materials .

Q. Advanced Quality Control

  • HPLC-MS : Detect trace impurities (<0.1%) and optimize mobile phases (e.g., acetonitrile/water with 0.1% TFA) .
  • Cryogenic Trapping : Isolate volatile byproducts in Schlenk lines under inert atmospheres .

What are the key challenges in scaling up laboratory synthesis for preclinical studies?

Q. Process Chemistry Considerations

  • Solvent Selection : Replace DMF with greener alternatives (e.g., cyclopentyl methyl ether) to improve safety .
  • Continuous Flow Systems : Enhance reproducibility and reduce batch-to-batch variability .

Q. Regulatory Compliance

  • ICH Guidelines : Ensure purity >99% (via elemental analysis) and document impurity profiles for FDA submissions .

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